(Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate
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Overview
Description
(Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is a synthetic organic compound characterized by its complex structure, which includes a thiazolidine ring, a cyano group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate typically involves multi-step organic reactions One common method starts with the preparation of the thiazolidine ring, which can be achieved through the cyclization of appropriate thiourea derivatives with α-halo ketones
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiazolidine ring and the cyano group suggests possible activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and cyano functionalities.
Mechanism of Action
The mechanism by which (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate exerts its effects is likely related to its ability to interact with biological macromolecules. The thiazolidine ring can form hydrogen bonds and other interactions with proteins, potentially inhibiting their function. The cyano group can also participate in interactions with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-ethyl 2-(3-(4-chlorophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate
- (Z)-ethyl 2-(3-(4-fluorophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate
Uniqueness
Compared to similar compounds, (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with chlorine or fluorine, potentially leading to different biological activities and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl (2Z)-2-[3-(4-bromophenyl)-5-[(4-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c1-3-28-22(27)18(13-24)21-25(17-10-8-16(23)9-11-17)20(26)19(29-21)12-15-6-4-14(2)5-7-15/h4-11,19H,3,12H2,1-2H3/b21-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHPJVXRYATMGA-UZYVYHOESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)C)C3=CC=C(C=C3)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)C)C3=CC=C(C=C3)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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